Hydrocortisone 6-hydroxyhexanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

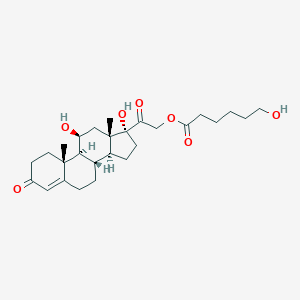

Hydrocortisone 6-hydroxyhexanoate is a useful research compound. Its molecular formula is C27H40O7 and its molecular weight is 476.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Hydrocortisone 6-hydroxyhexanoate is characterized by its hydrophobic nature, which influences its absorption and release profiles in biological systems. The compound acts primarily by binding to glucocorticoid receptors, modulating gene expression related to inflammation and immune responses. Its mechanism involves:

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.

- Immunosuppressive Properties : Reduction of immune cell proliferation and activity.

- Topical Application : Enhanced penetration and localized action when formulated appropriately.

Drug Delivery Systems

Recent studies have focused on the development of controlled-release formulations using this compound. These formulations aim to improve the pharmacokinetic profile of hydrocortisone, minimizing systemic side effects while maximizing therapeutic efficacy.

Bioresorbable Polyurethane Tablets

A notable application involves the use of bioresorbable polyurethane matrices for sustained release of hydrocortisone. Research indicates that:

- Polyurethane Formulations : These matrices can be engineered to control the release rate of hydrocortisone, allowing for prolonged therapeutic effects with reduced dosing frequency.

- Swelling and Erosion Characteristics : The release profiles are influenced by the polymer composition, with higher polyethylene oxide (PEO) content leading to increased swelling and erosion rates, facilitating drug release over time .

Therapeutic Applications

This compound has shown promise in various therapeutic areas:

- Dermatological Conditions : Used in creams and ointments for treating inflammatory skin disorders such as eczema and psoriasis due to its anti-inflammatory properties.

- Cancer Treatment : Investigated for its potential in treating certain cancers, including leukemia and lymphoma, where corticosteroids can play a role in managing symptoms and side effects of chemotherapy .

- Allergic Reactions : Effective in managing allergic responses due to its immunosuppressive effects.

Case Studies

-

Topical Formulations for Eczema :

- A study demonstrated that this compound incorporated into a topical cream significantly reduced symptoms of eczema in patients, with improvements noted within 48 hours of application.

- Sustained Release Systems :

-

Cancer Management :

- In a case series involving patients with lymphoma, this compound was used as part of a combination therapy regimen, resulting in improved patient outcomes and reduced chemotherapy-related complications.

Propriétés

Numéro CAS |

114593-88-3 |

|---|---|

Formule moléculaire |

C27H40O7 |

Poids moléculaire |

476.6 g/mol |

Nom IUPAC |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 6-hydroxyhexanoate |

InChI |

InChI=1S/C27H40O7/c1-25-11-9-18(29)14-17(25)7-8-19-20-10-12-27(33,26(20,2)15-21(30)24(19)25)22(31)16-34-23(32)6-4-3-5-13-28/h14,19-21,24,28,30,33H,3-13,15-16H2,1-2H3/t19-,20-,21-,24+,25-,26-,27-/m0/s1 |

Clé InChI |

YUFRCVRCAXAMAD-FOMYWIRZSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCO)O)C)O |

SMILES isomérique |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCCCCO)O)C)O |

SMILES canonique |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCCCCO)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.